N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
GDC-0834 is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. This compound has been primarily investigated for its potential therapeutic applications in autoimmune diseases, particularly rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDC-0834 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The synthesis begins with the preparation of a substituted pyrazine core.
Coupling reactions: The core structure is then coupled with various aromatic and heterocyclic compounds using palladium-catalyzed cross-coupling reactions.
Final modifications:
Industrial Production Methods
Industrial production of GDC-0834 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.
Purification processes: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
GDC-0834 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and solubility.
Substitution: Substitution reactions are crucial for introducing different functional groups that enhance the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of GDC-0834 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s therapeutic potential.
Scientific Research Applications
GDC-0834 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on B-cell signaling pathways.
Biology: Helps in understanding the role of BTK in immune cell function and its implications in autoimmune diseases.
Medicine: Investigated as a potential therapeutic agent for rheumatoid arthritis and other autoimmune diseases due to its ability to inhibit BTK.
Industry: Utilized in the development of new BTK inhibitors and other related therapeutic agents.
Mechanism of Action
GDC-0834 exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell development and function. By inhibiting BTK, GDC-0834 disrupts B-cell signaling, leading to reduced activation and proliferation of B-cells. This mechanism is particularly beneficial in treating autoimmune diseases where B-cell activity is dysregulated .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers and autoimmune diseases.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer off-target effects.
Zanubrutinib: A BTK inhibitor with enhanced potency and selectivity compared to earlier inhibitors.
Uniqueness of GDC-0834
GDC-0834 is unique due to its high selectivity for BTK and its favorable pharmacokinetic properties, which make it a promising candidate for therapeutic applications. Unlike some other BTK inhibitors, GDC-0834 has shown a lower potential for off-target effects, making it a safer option for long-term use .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025916 | |
Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133432-49-1 | |
Record name | GDC 0834 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GDC-0834 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133432491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0834 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM7JG3L4SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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